molecular formula C4H9N5O4S B7767980 4,5,6-Triaminopyrimidine sulfate CAS No. 68738-86-3

4,5,6-Triaminopyrimidine sulfate

Cat. No. B7767980
CAS RN: 68738-86-3
M. Wt: 223.21 g/mol
InChI Key: RKJICTKHLYLPLY-UHFFFAOYSA-N
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Description

4,5,6-Triaminopyrimidine sulfate is a useful research compound. Its molecular formula is C4H9N5O4S and its molecular weight is 223.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5,6-Triaminopyrimidine sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6-Triaminopyrimidine sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Vasodilation

    Di- and triaminopyrimidine 3-oxides, related to 4,5,6-Triaminopyrimidine sulfate, have been shown to act as hypotensives, apparently through direct vasodilation (McCcall et al., 1983).

  • Trace Element Analysis

    4,5,6-Triaminopyrimidine reacts with selenium (IV) in acidic aqueous media to form a compound useful for spectrophotometric determination of trace amounts of selenium (Bodini & Alzamora, 1983).

  • Synthesis of Complexes

    This compound is used in the synthesis and characterization of Ruthenium (II) and Platinum (II) complexes, which have shown potential in various biological activities such as antibacterial, antioxidants, and cytotoxic activities (Nassar, 2018).

  • Air Quality Monitoring

    It has been used in developing photometric procedures for monitoring air quality, particularly in detecting adenine synthesis intermediate products in the air (Rusakova & Bake, 1989).

  • Free Radical Studies

    Studies have investigated the reactions of 2,4,6-Triaminopyrimidine (a closely related compound) with various free radicals, indicating its potential use in understanding redox reactions and free radical chemistry (Joshi, 2018).

  • Synthesis of 4-Aminopteridines

    A method for preparing 2,6-disubstituted 4-aminopteridines using 4,5,6-Triaminopyrimidine has been reported, highlighting its utility in synthetic chemistry (Taghavi-Moghadam & Pfleiderer, 1997).

  • DNA Damage Repair

    This compound has been used in studies related to DNA repair, particularly in the context of formamidopyrimidine-DNA glycosylase, which excises damaged bases from DNA (Chetsanga et al., 1981).

  • Photocatalysis

    Copolymerization with 2,4,6-triaminopyrimidine for the rolling-up layer structure and tunable electronic properties of g-C3N4 indicates its potential in photocatalysis (Ho et al., 2015).

properties

IUPAC Name

pyrimidine-4,5,6-triamine;sulfuric acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5.H2O4S/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

RKJICTKHLYLPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

49721-45-1, 118-70-7 (Parent)
Record name 4,5,6-Pyrimidinetriamine, sulfate (1:1)
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Record name 4,5,6-Pyrimidinetriamine, sulfate (1:1)
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Record name 4,5,6-Pyrimidinetriamine, sulfate (1:?)
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DSSTOX Substance ID

DTXSID90885904
Record name 4,5,6-Pyrimidinetriamine, sulfate (1:1)
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Molecular Weight

223.21 g/mol
Source PubChem
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Product Name

4,5,6-Triaminopyrimidine sulfate

CAS RN

68738-86-3, 49721-45-1
Record name 4,5,6-Pyrimidinetriamine, sulfate (1:?)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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